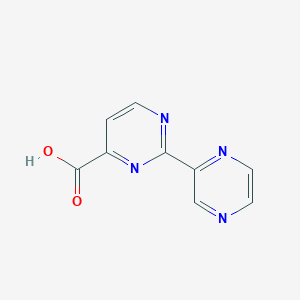
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyrazine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrazine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound . The reaction conditions often include the use of hydrogen at room temperature to convert intermediates into the final carboxylic acid product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into other functional groups such as alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. For example, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound. Studies have shown that derivatives of this compound can inhibit collagen production, making it a potential candidate for anti-fibrotic therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but have a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole and pyrimidine ring system and are known for their CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused ring system and exhibit significant cytotoxic activities against cancer cell lines.
Uniqueness
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyrazine and pyrimidine rings, which allows it to interact with a broader range of biological targets compared to similar compounds
Propriétés
Formule moléculaire |
C9H6N4O2 |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
2-pyrazin-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-1-2-12-8(13-6)7-5-10-3-4-11-7/h1-5H,(H,14,15) |
Clé InChI |
BQFLUKDNSXUSRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C(=O)O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


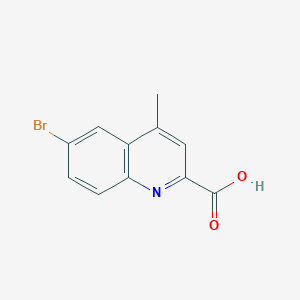
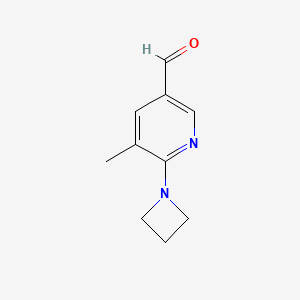
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
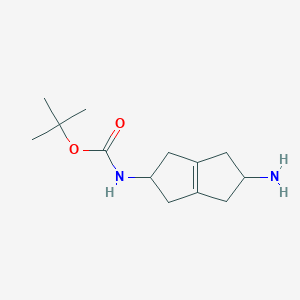
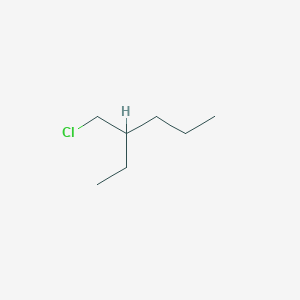
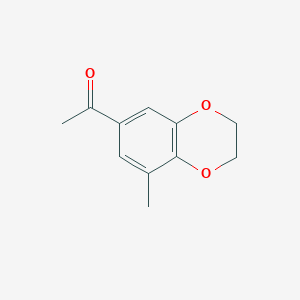
![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
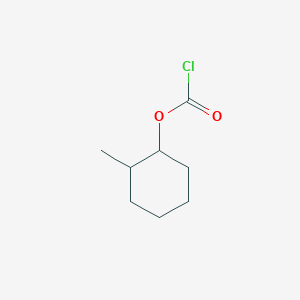
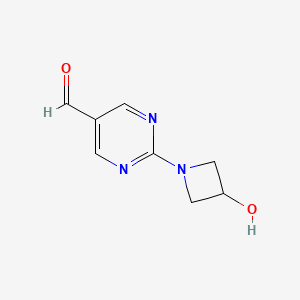
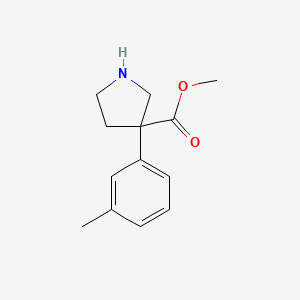
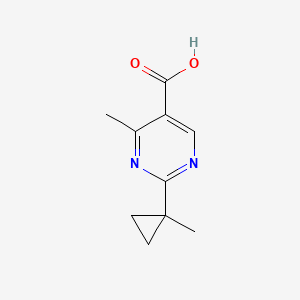
![2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid](/img/structure/B13177278.png)
